N-(2-{[(4-methoxyphenyl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[2-[(4-methoxyphenyl)methylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-24-15-5-2-13(3-6-15)11-20-27(22,23)9-8-19-18(21)14-4-7-16-17(10-14)26-12-25-16/h2-7,10,20H,8-9,11-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMJQKOMAVUJJHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)CCNC(=O)C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(4-methoxyphenyl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-methoxybenzylamine with ethyl chloroformate to form an intermediate, which is then reacted with 1,3-benzodioxole-5-carboxylic acid under specific conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(4-methoxyphenyl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Case Studies
- Study on Anti-Proliferative Activity : A study evaluated the anti-cancer potential of several sulfonamide derivatives, including those similar to N-(2-{[(4-methoxyphenyl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide. The results demonstrated significant cytotoxic effects against various cancer cell lines, including ovarian and pancreatic cancers .
- Cell Cycle Arrest : In vitro studies have shown that certain derivatives can induce G2/M phase cell cycle arrest in cancer cells, leading to apoptosis. For instance, one compound in the series exhibited a GI50 value of 1.9 µM against MIA PaCa-2 pancreatic carcinoma cells .
Potential for Drug Development
The versatility of sulfonamide derivatives has led to their exploration in various therapeutic areas beyond oncology. Their ability to modulate biological pathways makes them candidates for further development in treating conditions such as diabetes and inflammation .
Synthesis and Optimization
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzodioxole framework followed by the introduction of the sulfamoyl group . Optimization of these synthetic routes is crucial for improving yield and purity.
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of N-(2-{[(4-methoxyphenyl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Sulfamoyl Substituents
(a) N-{2-[(3-Ethoxypropyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide
- Key Differences : The 4-methoxyphenylmethyl group is replaced with a 3-ethoxypropyl chain.
- Impact : Increased alkyl chain length may enhance lipophilicity (logP ~2.8 predicted) but reduce target specificity compared to the aromatic 4-methoxyphenyl group .
- Molecular Weight : 358.41 g/mol (vs. ~420–450 g/mol for the parent compound, estimated based on ).
(b) N-{2-[Butyl(methyl)sulfamoyl]ethyl}-2H-1,3-benzodioxole-5-carboxamide
- Key Differences : Incorporates a butyl-methyl substitution on the sulfamoyl group.
- Impact : The bulky alkyl group could hinder membrane permeability but improve metabolic stability by resisting oxidative degradation .
(c) LMM5 (4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)
Functional Analogues with Heterocyclic Variations
(a) N-[4-Hydroxy-2-(4-nitroanilino)-1,3-thiazol-5-yl]-2H-1,3-benzodioxole-5-carboxamide
- Key Differences : Features a thiazole ring instead of the sulfamoyl ethyl linker.
- Impact : The thiazole’s electron-withdrawing nature may alter electronic distribution, affecting binding affinity to targets like kinases or proteases .
(b) N-(3,4-Dimethylphenyl)-2-fluoro-5-{[(4-methoxyphenyl)methyl]sulfamoyl}benzamide
Comparative Data Table
Research Findings and Mechanistic Insights
- Sulfamoyl Group Role : Critical for enzyme inhibition (e.g., thioredoxin reductase in LMM5/LMM11) through sulfhydryl group interactions .
- Benzodioxole Advantage : Enhances stability against CYP450-mediated metabolism compared to oxadiazoles or thiazoles .
- 4-Methoxyphenyl Effect : The methoxy group may facilitate π-π stacking with aromatic residues in target proteins, improving binding affinity .
Biological Activity
N-(2-{[(4-methoxyphenyl)methyl]sulfamoyl}ethyl)-2H-1,3-benzodioxole-5-carboxamide (hereafter referred to as "the compound") is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of the compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzodioxole core, a sulfamoyl group, and a methoxyphenyl moiety. Its IUPAC name is indicative of its functional groups and structural elements, which contribute to its biological properties.
The mechanism of action for the compound is not fully elucidated; however, it is hypothesized to interact with various biochemical pathways. The presence of the sulfamoyl group suggests potential inhibitory effects on enzymes involved in inflammation and cancer progression. The methoxy groups may enhance lipophilicity, facilitating cellular uptake and interaction with target proteins.
Antiviral Activity
Recent studies have highlighted the compound's potential as an antiviral agent. For instance, derivatives with similar structural motifs have shown significant binding affinity to viral proteases, such as the SARS-CoV-2 main protease (Mpro), indicating that the compound could be developed for therapeutic applications against viral infections. Binding energy scores for related compounds ranged from −7.33 kcal/mol to −6.54 kcal/mol, suggesting a strong interaction with viral targets .
Anticancer Potential
The compound's anticancer properties have also been investigated. In vitro studies demonstrated that it induces apoptosis in cancer cell lines through both extrinsic and intrinsic signaling pathways. Notably, compounds with similar structures have been shown to inhibit cell proliferation and induce cell cycle arrest in various cancer types .
Insecticidal Activity
Another area of interest is the insecticidal activity against Aedes aegypti larvae. Research indicates that compounds derived from the benzodioxole framework exhibit larvicidal effects without significant toxicity to mammalian cells. For example, one study reported an LC50 value of 28.9 μM for a related benzodioxole acid . This suggests that modifications to the benzodioxole structure could yield effective insecticides.
Pharmacokinetics
Understanding the pharmacokinetic profile of the compound is crucial for assessing its therapeutic viability. Key parameters include:
- Absorption : The methoxy groups may enhance absorption through increased solubility.
- Distribution : The lipophilic nature suggests widespread distribution in tissues.
- Metabolism : Potential metabolic pathways include oxidation and conjugation reactions.
- Excretion : Primarily renal excretion is anticipated due to the polar sulfonamide group.
Case Studies and Research Findings
- Antiviral Screening : A study focused on spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives reported promising results against SARS-CoV-2 Mpro, supporting further investigation into similar compounds including our target compound .
- Cancer Cell Studies : Research on thiazolidin derivatives indicated that they induced apoptosis in HeLa cells through multiple signaling pathways, suggesting that our compound may exhibit similar anticancer mechanisms .
- Larvicidal Efficacy : A recent study evaluated 1,3-benzodioxole acids for larvicidal activity against Aedes aegypti, finding significant efficacy at low concentrations while maintaining low toxicity to mammalian cells .
Q & A
Q. Advanced
- Step-wise optimization : Adjust reaction time, temperature, and solvent polarity (e.g., DMF for amide coupling vs. DCM for sulfonylation) .
- Purification : Use flash chromatography or preparative HPLC at each step to remove side products .
- Catalyst screening : Test coupling agents like HATU or EDCI for amide bond formation efficiency .
What are the key functional groups influencing reactivity?
Basic
The compound’s reactivity is driven by:
- Sulfamoyl group : Participates in nucleophilic substitutions or hydrogen bonding .
- Benzodioxole ring : Electron-rich aromatic system prone to electrophilic substitution .
- Carboxamide : Stabilizes intermediates via resonance and participates in hydrogen bonding with biological targets .
How should stability studies under physiological conditions be designed?
Q. Advanced
- Buffer systems : Test stability in phosphate-buffered saline (PBS) at pH 7.4 and simulated gastric fluid (pH 2.0) .
- Temperature control : Incubate at 37°C and monitor degradation via HPLC over 24–72 hours .
- LC-MS analysis : Identify degradation products (e.g., hydrolysis of the sulfamoyl group) .
What in vitro models are suitable for assessing biological activity?
Q. Advanced
- Enzyme inhibition assays : Target enzymes like cyclooxygenase (COX) or kinases, leveraging the compound’s sulfamoyl and benzodioxole motifs .
- Cell viability assays : Use cancer cell lines (e.g., MCF-7 or HeLa) with IC₅₀ determination via MTT assays .
- Receptor binding studies : Radioligand displacement assays for GPCRs or nuclear receptors .
How can low yields during sulfamoyl group incorporation be troubleshooted?
Q. Basic
- Reaction conditions : Ensure anhydrous conditions and inert atmosphere (N₂/Ar) to prevent hydrolysis .
- Coupling agents : Optimize equivalents of DCC or EDC for activating the sulfamoyl intermediate .
- Intermediate monitoring : Use TLC or HPLC to detect premature quenching of reactive species .
What computational approaches predict biological target interactions?
Q. Advanced
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., COX-2 or β-tubulin) .
- Molecular dynamics (MD) simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS software) .
- Free energy calculations : Predict binding affinity via MM-PBSA or MM-GBSA methods .
How do structural modifications affect pharmacological activity?
Q. Advanced
- SAR studies : Modify the 4-methoxyphenyl group (e.g., replace with halogenated analogs) and evaluate changes in IC₅₀ values .
- Bioisosteric replacement : Substitute the benzodioxole with indole or furan rings to alter lipophilicity .
- Metabolic stability : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce oxidative metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
